molecular formula C21H38N4O4S B023669 N-Biotinyl-N'-Boc-1,6-hexanediamine CAS No. 153162-70-0

N-Biotinyl-N'-Boc-1,6-hexanediamine

Cat. No. B023669
M. Wt: 442.6 g/mol
InChI Key: SVLNCGHFZLQFOA-BQFCYCMXSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-Biotinyl-N'-Boc-1,6-hexanediamine involves the conjugation of biotin to amino acid derivatives or peptides through spacer arms such as 6-aminocaproic acid. The use of N-tert-butyloxycarbonyl (t-Boc) protected amino acids is a common strategy to introduce protective groups that can later be removed under mild conditions (Myers et al., 1992). Additionally, the synthesis of Boc- or Fmoc-monoprotected diamine derivatives from N-protected α-amino acids highlights methods for introducing and subsequently manipulating protective groups in the context of solid-phase synthesis (Limal et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds like N-Biotinyl-N'-Boc-1,6-hexanediamine is characterized by the presence of biotin and Boc groups attached to a hexanediamine backbone. These structural features are crucial for their function as linkers in biotinylation reactions. The biotin moiety allows for strong binding to avidin or streptavidin, facilitating the attachment of various molecules to biotin-binding proteins for detection, purification, or immobilization purposes.

Chemical Reactions and Properties

The chemical reactivity of N-Biotinyl-N'-Boc-1,6-hexanediamine derivatives primarily involves the functional groups present in the molecule. The Boc group is sensitive to acidic conditions, allowing for selective deprotection of amines without affecting other functional groups. This property is utilized in peptide synthesis and modifications, where the Boc group serves as a temporary protective group that can be removed to reveal the amine for further reactions (Bourne et al., 1999).

Physical Properties Analysis

The physical properties of N-Biotinyl-N'-Boc-1,6-hexanediamine and related compounds are influenced by their molecular structure. These properties include solubility in organic solvents and water, which is essential for their application in biochemical experiments. Modifications in the molecule, such as the introduction of hydrophilic linkers, can enhance water solubility and improve the overall utility of the compound in aqueous environments (Bartos et al., 2009).

Scientific Research Applications

Summary of the Application

The compound is synthesized for use as a high-purity standard sample or a sample for subsequent chemical and biological experiments .

Methods of Application or Experimental Procedures

The synthetic method comprises the following steps: respectively adding biotin, HOBT and EDC hydrochloride into DMF at room temperature, then adding N’-Boc-1,6-hexamethylenediamine, stirring at room temperature overnight, spin-drying the DMF, adding methyl alcohol for separating out plenty of white solids, filtering, drying to obtain a crude product, and purifying, so as to obtain the N-biotin acyl-N’-Boc-1,6-hexamethylenediamine .

Results or Outcomes

The N-biotin acyl-N’-Boc-1,6-hexamethylenediamine synthesized by this method is high in yield, good in crystallization effect and high in purity .

2. Use in Biodegradable Poly (disulfide amine)s for Gene Delivery

Summary of the Application

N-Boc-1,6-hexanediamine can be used as a linear hexyl spacer (C6-spacer) to synthesize biodegradable poly (disulfide amine)s for gene delivery .

Results or Outcomes

3. Use in Synthesis of Polyamide Platinum Anti-Cancer Complexes

Summary of the Application

N-Boc-1,6-hexanediamine can be used as a linear hexyl spacer (C6-spacer) to synthesize polyamide platinum anti-cancer complexes designed to target cancer-specific DNA sequences .

Results or Outcomes

4. Use in Synthesis of Multifunctional Dendrimers for Theranostics

Summary of the Application

N-Boc-1,6-hexanediamine can be used as a linear hexyl spacer (C6-spacer) to synthesize multifunctional dendrimers for theranostics .

Results or Outcomes

5. Use in Synthesis of Poly(L-glutamic acid) Gadolinium Chelates

Summary of the Application

N-Boc-1,6-hexanediamine hydrochloride is a general reagent to introduce a C6-spacer. It can be used in the synthesis of poly(L-glutamic acid) gadolinium chelates as biodegradable MRI contrast agents .

Results or Outcomes

6. Use in Synthesis of Poly(L-glutamic acid) Gadolinium Chelates

Summary of the Application

N-Boc-1,6-hexanediamine hydrochloride is a general reagent to introduce a C6-spacer. It can be used in the synthesis of poly(L-glutamic acid) gadolinium chelates as biodegradable MRI contrast agents .

Future Directions

“N-Biotinyl-N’-Boc-1,6-hexanediamine” is a specialty product for proteomics research . It is likely to continue being used in various experimental and research applications.

properties

IUPAC Name

tert-butyl N-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N4O4S/c1-21(2,3)29-20(28)23-13-9-5-4-8-12-22-17(26)11-7-6-10-16-18-15(14-30-16)24-19(27)25-18/h15-16,18H,4-14H2,1-3H3,(H,22,26)(H,23,28)(H2,24,25,27)/t15-,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLNCGHFZLQFOA-BQFCYCMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451517
Record name N-Biotinyl-N'-Boc-1,6-hexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Biotinyl-N'-Boc-1,6-hexanediamine

CAS RN

153162-70-0
Record name N-Biotinyl-N'-Boc-1,6-hexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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